PEG4 Spacer Reduces Aggregate Formation in DAR8-ADC Conjugates Compared to Non-PEG Linkers
In the development of high drug-to-antibody ratio (DAR) antibody-drug conjugates (ADCs), hydrophobicity-induced aggregation is a major challenge. A comparative study of cleavable pendant-type linkers demonstrated that incorporating a PEG4 spacer significantly reduces aggregate content in DAR8-ADCs relative to DAR4-ADCs prepared with a non-PEG linker control [1]. This reduction is critical for maintaining the stability and efficacy of the ADC.
| Evidence Dimension | Aggregate Content in ADC Formulation |
|---|---|
| Target Compound Data | Reduced aggregate content (PEG4-containing DAR8-ADC) |
| Comparator Or Baseline | Higher aggregate content (Non-PEG DAR4-ADC) |
| Quantified Difference | Stability studies showed that aggregates content decreases as PEG length increases, with PEG4 being superior to the non-PEG control [1]. |
| Conditions | Native size-exclusion chromatography analysis of DAR8-ADCs using Trastuzumab and MMAE with pendant-type PEG4 linker, compared to DAR4-ADC control without PEG, after stability studies at 40°C in formulation buffer [1]. |
Why This Matters
This data demonstrates that a PEG4 spacer is not an inert tether; it actively improves the pharmaceutical properties of a conjugate by mitigating aggregation, a factor that directly impacts the developability of high-DAR ADC candidates.
- [1] Journal for ImmunoTherapy of Cancer. (2025). 953 Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. 13(Suppl 2):A1079. View Source
